molecular formula C9H16Cl2N2S B2467163 4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride CAS No. 2361645-29-4

4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride

Cat. No.: B2467163
CAS No.: 2361645-29-4
M. Wt: 255.2
InChI Key: JTURFXFPXQCQEI-UHFFFAOYSA-N
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Description

4-Methyl-2-piperidin-2-yl-1,3-thiazole dihydrochloride is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a piperidin-2-yl moiety at position 2. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Thiazole derivatives are widely studied for their biological activities, including kinase inhibition, antimicrobial, and anticancer properties .

Properties

IUPAC Name

4-methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.2ClH/c1-7-6-12-9(11-7)8-4-2-3-5-10-8;;/h6,8,10H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTURFXFPXQCQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CCCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines can yield the desired thiazole derivative . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and thiazole sulfur serve as reactive sites for nucleophilic substitution.

Reaction Conditions Reagents Major Products References
Alkylation in polar aprotic solvents (DMF, THF)Alkyl halides (e.g., CH₃I, C₂H₅Br)N-Alkylated derivatives (e.g., 4-methyl-2-(N-methylpiperidin-2-yl)-1,3-thiazole)
Aromatic substitution under acidic conditionsAmines, thiolsThiazole ring-substituted analogs (e.g., 5-amino derivatives)
  • Key Observations :

    • Alkylation at the piperidine nitrogen proceeds via SN2 mechanisms, yielding quaternary ammonium salts.

    • Thiazole sulfur exhibits moderate reactivity toward nucleophiles, requiring strong bases like NaH for activation .

Oxidation Reactions

The thiazole sulfur and methyl groups are susceptible to oxidation.

Reaction Conditions Reagents Major Products References
Mild oxidation (0–5°C)H₂O₂, mCPBASulfoxide derivatives (e.g., thiazole S-oxide)
Strong oxidation (reflux)KMnO₄, CrO₃Sulfone derivatives or carboxylic acids (via methyl group oxidation)
  • Key Observations :

    • Controlled oxidation with mCPBA selectively generates sulfoxides without over-oxidation to sulfones .

    • Methyl group oxidation to carboxylic acid requires harsh conditions (e.g., CrO₃/H₂SO₄) .

Reduction Reactions

Reductive modifications target the thiazole ring and piperidine nitrogen.

Reaction Conditions Reagents Major Products References
Catalytic hydrogenation (H₂, 50 psi)Pd/C, PtO₂Partially saturated thiazolidine derivatives
Borohydride reduction (0°C)NaBH₄, LiAlH₄Reduced thiol intermediates
  • Key Observations :

    • Hydrogenation under mild pressure preserves the piperidine ring while saturating the thiazole .

    • LiAlH₄ reduces thiazole sulfur to thiols but requires strict anhydrous conditions .

Coupling Reactions

The compound participates in cross-coupling and condensation reactions.

Reaction Conditions Reagents Major Products References
Buchwald-Hartwig couplingPd(OAc)₂, XantphosArylaminated derivatives (e.g., 5-aryl-thiazoles)
Esterification (reflux)HATU, DIPEAAmide-linked conjugates (e.g., peptide hybrids)
  • Key Observations :

    • Palladium-catalyzed coupling enables functionalization at the thiazole C5 position .

    • HATU-mediated amide formation occurs efficiently with carboxylic acid partners .

Structural and Mechanistic Insights

  • Piperidine Ring Reactivity : The secondary amine in piperidine facilitates protonation under acidic conditions, enhancing its nucleophilicity for alkylation.

  • Thiazole Ring Stability : Resonance stabilization of the thiazole ring limits electrophilic substitution unless activated by electron-donating groups .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds structurally related to 4-Methyl-2-piperidin-2-yl-1,3-thiazole have been synthesized and tested for their efficacy in animal models.

Key Findings:

  • A study demonstrated that certain thiazole derivatives displayed strong anticonvulsant effects in the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, with some achieving median effective doses significantly lower than standard medications like ethosuximide .

Table 1: Anticonvulsant Activity of Thiazole Derivatives

CompoundModelMedian Effective Dose (mg/kg)
Compound AMES< 20
Compound BPTZ< 15

This data suggests that modifications to the thiazole structure can enhance anticonvulsant activity.

Antiviral Applications

Thiazole derivatives have also been investigated for their antiviral properties, particularly against HIV. The compound's structure allows it to interact with viral proteins, inhibiting the entry of HIV into host cells.

Case Study:
In a study examining the antiviral activity of various piperidine analogs, it was found that certain modifications to the piperidine ring improved antiviral efficacy while reducing toxicity levels. The incorporation of thiazole moieties was pivotal in enhancing the overall activity against HIV .

Table 2: Antiviral Activity of Piperidine-Thiazole Derivatives

CompoundTarget VirusActivity Level
Compound CHIVModerate
Compound DHIVHigh

Antimicrobial Properties

4-Methyl-2-piperidin-2-yl-1,3-thiazole; dihydrochloride has shown promise as an antimicrobial agent. Derivatives of thiazole have demonstrated effectiveness against various bacterial strains.

Key Findings:
Studies reveal that thiazole derivatives exhibit moderate to high antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, compounds related to this structure were tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MIC) in the range of 10–20 µg/mL .

Table 3: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound EE. coli12 µg/mL
Compound FS. aureus10 µg/mL
Compound GP. aeruginosa15 µg/mL

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

Vanoxerine Dihydrochloride

Vanoxerine dihydrochloride, a CDK2/4/6 triple inhibitor, exhibits broad-spectrum anticancer activity. Its IC50 values in QGY7703 and Huh7 cells are 3.79 μM and 4.04 μM, respectively. Comparatively, CDK2 inhibitors like Fluspirilene (IC50 = 3.46–4.01 μM in Huh7/HepG2) and Adapalene (IC50 = 4.43–7.14 μM in DLD1/LoVo) show narrower target specificity. The dual CDK4/6 inhibitor Rafoxanide demonstrates potent activity in skin cancer models (IC50 = 1.09–1.31 μM in A375/A431 cells).

Control Inhibitor B38

The thiazole derivative B38 (4-methyl-5-[3-(methylsulfanyl)-1H-pyrazol-5-yl]-2-thiophen-2-yl-1,3-thiazole) serves as a DNA gyrase inhibitor. Docking studies reveal that B38 has a docking score of −8.2 kcal/mol, while compound 7d (a thiophene-linked triazole) shows superior affinity (−9.1 kcal/mol). Structural variations, such as the replacement of piperidinyl with pyrazolyl groups, influence target binding and selectivity .

Antifungal Thiazole Derivatives

2-Hydrazinyl-4-substituted-1,3-thiazoles (e.g., compounds 7a–d ) exhibit potent anti-Candida activity. Their efficacy stems from lipophilic C4 substituents, which enhance membrane penetration. For example, 7d (IC50 = 2.1 μM against C. albicans) outperforms fluconazole (IC50 = 8.3 μM), highlighting the role of substituent design in antifungal activity .

Mechanism of Action

  • Kinase Inhibition: Vanoxerine and Rafoxanide block cell cycle progression by inhibiting CDKs, whereas 4-Methyl-2-piperidin-2-yl-1,3-thiazole dihydrochloride’s mechanism remains underexplored but may involve similar pathways .
  • Antimicrobial Activity : Thiazoles like B38 and 7a–d target DNA gyrase or fungal enzymes, differing from kinase-focused compounds. Piperidinyl and pyrazolyl substituents modulate target specificity .

Physicochemical and Formulation Considerations

  • Solubility: Dihydrochloride salts (e.g., vanoxerine, 4-Methyl-2-piperidin-2-yl-1,3-thiazole) improve aqueous solubility compared to free bases.
  • Stability : Electron-withdrawing groups (e.g., methylsulfanyl in B38) enhance metabolic stability but may reduce bioavailability.
  • Drug Delivery: Vanoxerine requires tailored delivery systems due to its polypharmacology, whereas Rafoxanide’s lipophilicity favors topical application .

Comparative Data Table

Compound Target IC50 (μM) Key Structural Features
4-Methyl-2-piperidin-2-yl-1,3-thiazole dihydrochloride Underexplored N/A Thiazole, C4-methyl, C2-piperidinyl
Vanoxerine dihydrochloride CDK2/4/6 3.79 (QGY7703), 4.04 (Huh7) Triple kinase inhibitor
Fluspirilene CDK2 3.46–4.01 (Huh7/HepG2) Dibenzazepine scaffold
Rafoxanide CDK4/6 1.09–1.31 (A375/A431) Salicylanilide derivative
B38 DNA gyrase Docking score: −8.2 kcal/mol C5-pyrazolyl, C2-thiophenyl
Compound 7d DNA gyrase Docking score: −9.1 kcal/mol Thiophene-linked triazole

Biological Activity

Overview

4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride is a heterocyclic compound that integrates a thiazole ring with a piperidine moiety. This compound has garnered attention in various fields of biological research due to its diverse pharmacological properties. The biological activity of this compound can be attributed to its structural features, which allow it to interact with multiple biological targets.

Target of Action
The compound primarily acts on various biochemical pathways, particularly those involving cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins from arachidonic acid. Inhibition of these enzymes leads to reduced inflammation and pain responses.

Mode of Action
this compound has been shown to exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects. These activities suggest a multifaceted mode of action at the molecular and cellular levels.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to 4-Methyl-2-piperidin-2-yl-1,3-thiazole have demonstrated efficacy in various seizure models. One study reported that certain thiazole-integrated analogues showed median effective doses significantly lower than standard anticonvulsants like ethosuximide .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have revealed that it exhibits substantial antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Antitumor Activity

Thiazole derivatives have also been investigated for their cytotoxic effects against various cancer cell lines. For example, certain analogues have shown IC50 values lower than established chemotherapeutics like doxorubicin, indicating promising antitumor activity .

Case Study 1: Anticonvulsant Efficacy

A study conducted on thiazole-bearing compounds revealed that specific structural modifications significantly enhanced anticonvulsant efficacy. Compounds with para-halogen substitutions on the phenyl ring exhibited superior activity in seizure models compared to their non-substituted counterparts .

Case Study 2: Antimicrobial Evaluation

In a comprehensive evaluation of several thiazole derivatives, this compound was found to possess notable antimicrobial properties. The results indicated MIC values ranging from 0.22 to 0.25 μg/mL against selected pathogens, highlighting its potential as an effective antimicrobial agent .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests good solubility in water and organic solvents, which may enhance its bioavailability. However, further studies are required to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

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